1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione
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Overview
Description
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Indoline-2,3-dione derivatives, such as 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione, have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thereby preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance the transmission of signals in the cholinergic pathway .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the p-Tolyloxyethyl Side Chain: The p-tolyloxyethyl side chain can be introduced through nucleophilic substitution reactions.
Coupling of the Indoline Core and the Side Chain: The final step involves the coupling of the indoline core with the p-tolyloxyethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various bases or acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione can be compared with other similar compounds, such as:
Indoline-2,3-dione: Lacks the p-tolyloxyethyl side chain, resulting in different chemical properties and applications.
1-(2-(p-Methoxyethyl)indoline-2,3-dione: Features a methoxyethyl side chain instead of a p-tolyloxyethyl side chain, leading to variations in reactivity and biological activity.
1-(2-(p-Chloromethyl)indoline-2,3-dione: Contains a chloromethyl side chain, which may confer different chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMZPAWWEVCSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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